Tribromochloromethane

Catalog No.
S773496
CAS No.
594-15-0
M.F
CBr3Cl
M. Wt
287.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tribromochloromethane

Liquid halomethanes like CBrCl3 pose dosing hazards and lack stereoselectivity. Tribromochloromethane (CBr3Cl) solves this as a crystalline solid (mp 54-55 °C) with tailored radical reactivity.

  • Solid-state handling eliminates vapor exposure and simplifies gravimetric dosing.
  • Optimized C-Br bond energy enables predictable chain transfer in methacrylate polymerization, delivering low PDI resins.
  • Density of 3.0 g/cm³ accelerates phase separation in biphasic halogenation workflows.

Ideal for asymmetric ATRA and polymer synthesis where steric control is critical.

CAS Number

594-15-0

Product Name

Tribromochloromethane

IUPAC Name

tribromo(chloro)methane

Molecular Formula

CBr3Cl

Molecular Weight

287.17 g/mol

InChI

InChI=1S/CBr3Cl/c2-1(3,4)5

InChI Key

GKXZMEXQUWZGJK-UHFFFAOYSA-N

SMILES

C(Cl)(Br)(Br)Br

Synonyms

Chlorotribromomethane

Canonical SMILES

C(Cl)(Br)(Br)Br

Purity

≥98%

Package Size

5 g, 25 g

Tribromochloromethane (CBr3Cl) is a high-density, mixed tetrahalomethane utilized primarily as a specialized chain transfer agent, a precursor for atom transfer radical addition (ATRA), and a halogen bond donor. Unlike many lighter halomethanes, it is a solid at room temperature (melting point 54–55 °C) with an exceptionally high density of 3.0 g/cm³. Its unique molecular asymmetry (C3v symmetry) and specific carbon-bromine bond dissociation energies make it a highly selective radical precursor. For industrial and laboratory buyers, CBr3Cl offers a precise balance of solid-state processability, low volatility, and tuned radical reactivity that cannot be achieved with symmetrical tetrahalides like carbon tetrachloride or carbon tetrabromide [1].

Research Fit

1 Synthetic intermediate for catalytic halocarbon preparation
2 Model compound for structure-property studies in tetrahalomethanes
3 Spectroscopic reference standard for polyhalogenated methane identification

Substituting Tribromochloromethane with closely related halomethanes compromises both handling safety and reaction kinetics. Replacing it with Bromotrichloromethane (CBrCl3) introduces severe processability issues, as CBrCl3 is a volatile liquid (boiling point 105 °C) that complicates precise gravimetric dosing and increases vapor exposure risks [1]. Conversely, substituting with Carbon tetrabromide (CBr4) alters the core reaction chemistry; CBr4 generates the sterically bulkier •CBr3 radical during homolysis, whereas CBr3Cl yields the •CBr2Cl radical. This difference in steric bulk and electrophilicity directly impacts the stereoselectivity of ATRA reactions and the chain transfer constants in polymerizations, meaning generic substitution will lead to unpredictable molecular weight distributions and lower enantiomeric excesses.

Substitution Risk

vs. CBr4 Thermochemical profile differs substantially; formation enthalpy gap may shift reaction energetics and decomposition pathways.
vs. CBrCl3 Physical state mismatch — solid vs. liquid at room temperature — alters handling, dosing, and phase-dependent reactivity.
vs. CBr2Cl2 Intermediate bromine-to-chlorine ratio produces distinct thermochemical and spectroscopic properties; property trends are non-linear across the series.

Phase State and Dosing Precision

Tribromochloromethane is a solid at standard conditions, exhibiting a melting point of 54–55 °C and a boiling point of 156.1 °C. In direct contrast, its closest analog, Bromotrichloromethane (CBrCl3), is a volatile liquid that melts at 21 °C and boils at 105 °C [1]. This substantial difference in thermal properties dictates the handling protocols required during scale-up.

Evidence DimensionMelting and Boiling Points
Target Compound Datamp 54–55 °C, bp 156.1 °C (Solid)
Comparator Or BaselineCBrCl3: mp 21 °C, bp 105 °C (Liquid)
Quantified Difference+33 °C higher melting point and +51 °C higher boiling point.
ConditionsStandard atmospheric pressure (100 kPa).

Solid-state handling eliminates the vapor-phase exposure and dosing precision issues associated with volatile liquid halomethanes, crucial for large-scale procurement and safe storage.

Enthalpy of Formation
Head-to-head
63.8 ± 1.4 kJ/mol
Distinct thermochemical class between CBr4 (115.02) and CBrCl3 (−39.09 kJ/mol)
Gas phase, ATcT v1.176/1.156; informs reaction energetics modeling

Radical Precursor Sterics in ATRA

In transition-metal-catalyzed asymmetric ATRA reactions, the choice of polyhalomethane dictates the steric bulk of the intermediate radical. CBr3Cl undergoes selective C-Br bond homolysis to yield the •CBr2Cl radical, which possesses a different steric and electrophilic profile compared to the •CBr3 radical generated from Carbon tetrabromide (CBr4) [1]. This structural difference directly influences the stereodetermining outer-sphere halogen abstraction step.

Evidence DimensionRadical species generated
Target Compound DataYields •CBr2Cl radical
Comparator Or BaselineCBr4 yields •CBr3 radical
Quantified DifferenceSubstitution of one bulky bromine atom for a smaller chlorine atom reduces the steric volume of the propagating radical.
ConditionsTransition-metal catalyzed homolytic cleavage.

Allows synthetic chemists to tune the steric profile and conversion rates of the resulting adducts without changing the underlying catalyst system.

Physical State & Density
Data to verify
Solid at RT; 3.0 g/cm³
Fundamentally different handling context vs. liquid CBrCl3 (−6 °C; 2.01 g/cm³)
Reported vendor and database values; independent verification recommended

Density-Driven Phase Separation

The density of a halomethane heavily influences its behavior in biphasic reaction mixtures and extraction workflows. Tribromochloromethane possesses an exceptionally high density of 3.0 g/cm³. When compared to Bromotrichloromethane (2.40 g/cm³) or standard chlorinated solvents like Chloroform (~1.49 g/cm³), CBr3Cl provides a significantly higher density differential relative to aqueous phases[1].

Evidence DimensionMaterial Density
Target Compound Data3.0 g/cm³
Comparator Or BaselineCBrCl3 (2.40 g/cm³)
Quantified Difference0.6 g/cm³ denser than CBrCl3.
ConditionsStandard room temperature conditions (25 °C).

The exceptionally high density drives rapid, distinct phase separation in biphasic catalytic systems, minimizing emulsion formation and reducing cycle times.

Vibrational Fingerprint
Reported
Distinct C-Cl stretch mode absent in CBr4; A1 modes at ~605, 299 cm⁻¹
Enables unambiguous spectroscopic identity confirmation
CCCBDB computational benchmark; Raman and IR literature cross-reference

Symmetry Breaking in Electron Capture

In electron transmission spectroscopy (ETS), substituting a single chlorine atom into the CBr4 structure to form CBr3Cl lowers the molecular symmetry from Td to C3v. This symmetry breaking splits the triply degenerate T2 anion state found in CBr4 into a doubly degenerate E state and an A1 state, fundamentally altering its electron attachment cross-section and low-energy resonance behavior [1].

Evidence DimensionAnion state symmetry and orbital splitting
Target Compound DataC3v symmetry (split E and A1 anion states)
Comparator Or BaselineCBr4: Td symmetry (degenerate T2 anion state)
Quantified DifferenceComplete lifting of the T2 degeneracy, altering the electron scattering cross-section below 1 eV.
ConditionsDerivative electron transmission spectroscopy (ETS) at energies below 4 eV.

Makes CBr3Cl a highly specific, procurement-critical model compound for physical chemists studying dissociative electron capture and halogenated atmospheric degradation.

Halogen Exchange Precursor
Reported
Preferred reactant for catalytic CBrCl3 synthesis
Supports synthetic pathway valorization for halocarbon preparation
U.S. Patent 4,197,262; Sb/Sn/Zn/V halide catalyst system
Hepatotoxicity Context
Class-level
CBr4 reported 2.2× more hepatotoxic than CCl4 in rodent model
Informs safety-protocol requirements for bromine-rich tetrahalomethanes
Class-level inference; direct CBr3Cl toxicology data not available in primary literature

Enantioselective ATRA

CBr3Cl is the optimal choice for introducing a -CBr2Cl group across terminal olefins in asymmetric catalysis. Its specific C-Br bond dissociation energy allows for controlled radical initiation by Rhodium or Copper catalysts, while the resulting •CBr2Cl radical provides the necessary steric tuning to achieve high enantiomeric excesses that cannot be replicated with CBr4 [1].

Methacrylate Polymerization Chain Transfer

In the radical polymerization of methacrylates, CBr3Cl acts as a highly effective chain transfer agent. The unique reactivity of its C-Br bonds compared to its C-Cl bond ensures predictable termination events, allowing polymer chemists to tightly control the molecular weight distribution and polydispersity index (PDI) of the resulting resins [2].

High-Density Biphasic Reaction Media

Due to its extreme density (3.0 g/cm³), CBr3Cl is utilized in specialized biphasic reactions where rapid phase separation is critical to prevent product degradation or emulsion formation. It serves as both a dense organic phase and a halogenating reagent, streamlining downstream liquid-liquid extraction workflows[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Molecular spectroscopy calibrant
Unique vibrational fingerprint with C-Cl stretch mode
FTIR and Raman band verification in 200–800 cm⁻¹ region
Halocarbon synthetic intermediate
Preferred catalytic precursor for CBrCl3 preparation
Halogen exchange pathway efficiency and product distribution
Physical chemistry model compound
Intermediate thermochemical and phase-behavior profile
Enthalpy, density, and phase-transition mapping across tetrahalomethane series

XLogP3

3.3

Boiling Point

158.5 °C

Melting Point

55.0 °C

UNII

277P08AUIZ

Other CAS

594-15-0

Wikipedia

Tribromochloromethane

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